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Introduction
JNJ-40411813 (also known as ADX71149) is a positive allosteric modulator (PAM) of the

metabotropic glutamate receptor 2 (mGluR2).[1][2][3][4] As a potential therapeutic agent for

neurological and psychiatric disorders such as epilepsy and schizophrenia, its ability to

effectively cross the blood-brain barrier (BBB) is a critical determinant of its clinical efficacy.[5]

[6] This technical guide provides a comprehensive overview of the available data on the BBB

penetration of JNJ-40411813, focusing on preclinical in vivo studies. While specific in vitro data

on its permeability and interaction with efflux transporters are not extensively available in the

public domain, this document synthesizes the existing pharmacokinetic and receptor

occupancy data to inform our understanding of its central nervous system (CNS) distribution.

In Vivo Blood-Brain Barrier Penetration
Preclinical studies in rats have demonstrated that JNJ-40411813 effectively penetrates the

brain. The compound is characterized as lipophilic with high cell permeability, properties that

are generally favorable for crossing the BBB.[1]
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The most direct evidence for the BBB penetration of JNJ-40411813 comes from in vivo

pharmacokinetic studies in male Sprague-Dawley and Wistar rats, which measured compound

concentrations in both brain tissue and plasma over time.[1] These data allow for the

calculation of the brain-to-plasma concentration ratio, a key indicator of BBB penetration.

Time Point
(hours)

Administration
Route & Dose

Mean Plasma
Concentration
(ng/mL)

Mean Brain
Concentration
(ng/g)

Brain-to-
Plasma Ratio

0.5 10 mg/kg s.c. 1361 2407 1.77

1 10 mg/kg s.c. 1148 2153 1.88

2 10 mg/kg s.c. 823 1461 1.78

4 10 mg/kg s.c. 412 682 1.66

8 10 mg/kg s.c. 105 163 1.55

0.5 20 mg/kg p.o. 1294 2271 1.75

1 20 mg/kg p.o. 1053 1968 1.87

2 20 mg/kg p.o. 689 1251 1.82

4 20 mg/kg p.o. 321 549 1.71

8 20 mg/kg p.o. 89 135 1.52

Data derived from Lavreysen et al., 2015.[1]

Pharmacokinetic Profile
The pharmacokinetic properties of JNJ-40411813 have been characterized in rats following

both intravenous (i.v.) and oral (p.o.) administration.[1]
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Parameter Intravenous (2.5 mg/kg) Oral (10 mg/kg)

Cmax - 938 ng/mL

Tmax - 0.5 h

AUC0-∞ 1833 ± 90 ng·h/mL 2250 ± 417 ng·h/mL

Clearance (CL) 1.4 ± 0.1 L/h/kg -

Volume of Distribution (Vdz) 2.3 ± 0.2 L/kg -

Half-life (t1/2) - 2.3 ± 0.5 h (2-7 h)

Oral Bioavailability - 31%

Data from Lavreysen et al., 2015.[1]

The volume of distribution (Vdz) of 2.3 ± 0.2 L/kg suggests that the compound distributes into

tissues.[1] Following oral administration, JNJ-40411813 is rapidly absorbed, with a time to

maximum plasma concentration (Tmax) of 0.5 hours.[1] The absolute oral bioavailability in fed

rats is 31%.[1]

Experimental Protocols
In Vivo Pharmacokinetics and Brain Distribution
Objective: To determine the pharmacokinetic profile and brain penetration of JNJ-40411813 in

rats.

Animal Model: Male Sprague-Dawley or Wistar rats.[1]

Drug Administration:

Intravenous (i.v.): A single dose of 2.5 mg/kg was administered.[1]

Oral (p.o.): Single doses of 2.5, 5, 10, or 20 mg/kg were administered to fed rats.[1]

Subcutaneous (s.c.): Doses of 2.5 and 10 mg/kg were administered for time-course

occupancy studies.[1]
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Sample Collection:

Blood: Collected via the tail vein at multiple time points (e.g., 0.11, 0.33, 1, 2, 4, 7, and 24

hours post-dose for i.v.; 0.5, 1, 2, 4, 7, and 24 hours post-dose for p.o.).[1] Plasma was

separated by centrifugation.[1]

Brain: For the time-course occupancy study, animals were sacrificed at specific time points

(0.5, 1, 2, 4, 8, and 24 hours after drug administration), and brains were immediately

removed and rapidly frozen.[1]

Sample Analysis:

Plasma and brain homogenate samples were processed for protein precipitation.[1]

Concentrations of JNJ-40411813 were determined using a liquid chromatography/tandem

mass spectrometry (LC-MS/MS) system.[1]
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In Vivo Pharmacokinetic & Brain Penetration Study Workflow

Animal Model
(Male Sprague-Dawley/Wistar Rats)

Drug Administration
(i.v., p.o., or s.c.)

Sample Collection
(Blood & Brain at various time points)

Sample Processing
(Plasma separation, Brain homogenization, Protein precipitation)

LC-MS/MS Analysis
(Quantification of JNJ-40411813)

Data Analysis
(PK parameters, Brain-to-Plasma Ratio)

Click to download full resolution via product page

In Vivo Pharmacokinetic & Brain Penetration Study Workflow

In Vitro Blood-Brain Barrier Permeability (Data Not
Available)
A comprehensive search of publicly available literature did not yield specific data from in vitro

BBB models for JNJ-40411813. Such studies are crucial for elucidating the mechanisms of

BBB transport and for early-stage drug candidate selection. Typically, these assessments

involve:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1673069?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell-Based Assays: Using cell lines like Caco-2 or primary brain endothelial cells to measure

the apparent permeability coefficient (Papp).

Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion across

an artificial lipid membrane.

Efflux Transporter Substrate Assays: To determine if the compound is a substrate for key

efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance

Protein (BCRP).

The absence of this data represents a gap in the full characterization of JNJ-40411813's BBB

penetration profile.

Conceptual Workflow for In Vitro BBB Permeability Assessment

Test Compound
(JNJ-40411813)
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Conceptual In Vitro BBB Permeability Assessment Workflow

Receptor Occupancy in the Brain
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Ex vivo mGluR2 receptor occupancy studies in rats further confirm the ability of JNJ-40411813
to reach its target in the CNS. Following oral administration, JNJ-40411813 demonstrated

dose-dependent occupancy of mGluR2 in the striatum, with an ED50 of 16 mg/kg.[1] A time-

course experiment showed maximum receptor occupancy between 0.5 and 1 hour after both

subcutaneous and oral dosing, which aligns with the pharmacokinetic data.[1] This

demonstrates that sufficient concentrations of JNJ-40411813 are achieved in the brain to

engage its pharmacological target.
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Relationship between Pharmacokinetics and Receptor Occupancy

Oral Administration of JNJ-40411813

Systemic Absorption

Blood-Brain Barrier Penetration

JNJ-40411813 in Brain
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PK/PD Relationship for JNJ-40411813 in the CNS

Conclusion
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The available in vivo data from preclinical studies in rats strongly support the conclusion that

JNJ-40411813 is capable of penetrating the blood-brain barrier and reaching its target, the

mGluR2, in the central nervous system. The observed brain-to-plasma concentration ratios

consistently greater than 1.5, coupled with demonstrated receptor occupancy in the brain,

provide robust evidence of its CNS availability. However, a complete understanding of its BBB

transport mechanisms would be greatly enhanced by in vitro studies investigating its passive

permeability and its potential interactions with efflux transporters. Such data would provide a

more mechanistic understanding of its brain distribution and would be invaluable for the

development of predictive models for CNS drug candidates.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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